molecular formula C9H10BrN3O B1448461 3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1429309-31-8

3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B1448461
M. Wt: 256.1 g/mol
InChI Key: SUDUNBAFWQUDHF-UHFFFAOYSA-N
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Description

“3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C9H10BrN3O . It has an average mass of 256.099 Da and a mono-isotopic mass of 255.000717 Da .


Molecular Structure Analysis

The molecular structure of “3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine” consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure with a five-membered ring fused to a six-membered ring . The five-membered ring contains two nitrogen atoms, and the six-membered ring contains one nitrogen atom . The compound also has three substituents: a bromo group at the 3-position, a methoxy group at the 7-position, and two methyl groups at the 5 and 6-positions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound has been utilized as a key intermediate in the synthesis of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines, demonstrating a facile preparation method that offers improvements over prior methods for incorporating unique aryl and amino substituents (Catalano et al., 2015). Such synthetic versatility is crucial for the development of new pharmaceuticals and materials with enhanced properties.

Antiviral and Antifungal Applications

Compounds derived from 3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine have been investigated for their antiviral and antifungal activities. For instance, derivatives have been evaluated for their ability to inhibit the replication of viruses and the growth of fungal pathogens, highlighting the potential of these compounds in developing new antiviral and antifungal agents (Saxena et al., 1990).

Novel Drug Discovery

The structural modification of this compound has led to the discovery of novel drugs with potential analgesic and anti-inflammatory activities. This is exemplified by the synthesis of pyrazolo[1,5-a]pyrimidine derivatives incorporating the phenylsulfonyl moiety, which showed promising analgesic and anti-inflammatory effects in vivo, underlining the compound's significance in medicinal chemistry (Shaaban et al., 2008).

properties

IUPAC Name

3-bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c1-5-6(2)12-8-7(10)4-11-13(8)9(5)14-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDUNBAFWQUDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)Br)N=C1C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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